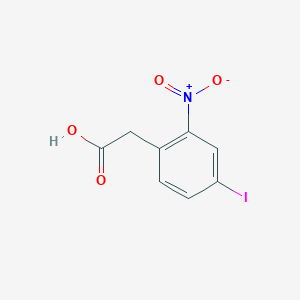

2-(4-Iodo-2-nitrophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(4-Iodo-2-nitrophenyl)acetic acid typically involves the iodination of 2-nitrophenylacetic acid. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further iodinated to produce this compound.

Analyse Des Réactions Chimiques

2-(4-Iodo-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The nitro and iodo groups on the aromatic ring make it susceptible to nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(4-Iodo-2-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Iodo-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro and iodo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-(4-Iodo-2-nitrophenyl)acetic acid can be compared with other similar compounds such as:

2-Nitrophenylacetic acid: Lacks the iodo group, making it less reactive in certain substitution reactions.

4-Iodo-2-nitrobenzoic acid: Similar structure but with a benzoic acid functional group instead of an acetic acid group.

2-Iodo-4-nitrophenylacetic acid: Similar structure but with different positioning of the iodo and nitro groups.

Activité Biologique

2-(4-Iodo-2-nitrophenyl)acetic acid (CAS No. 1261853-80-8) is an organic compound notable for its unique structural features, including an acetic acid moiety attached to a phenyl ring that bears both an iodine atom and a nitro group. Its molecular formula is C₈H₆INO₄. The presence of these functional groups significantly influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Iodine Atom: Enhances the compound's reactivity and potential biological interactions.

- Nitro Group: Contributes to the compound's electrophilic nature, allowing it to participate in various chemical reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that nitrophenyl derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics, a mechanism commonly exploited in anticancer therapies .

Case Study:

A study published in Molecules highlighted the role of nitrophenyl compounds in cancer treatment, emphasizing their ability to target mitotic processes. While specific data on this compound is limited, its structural similarities suggest potential effectiveness against various cancer types .

Anti-inflammatory Properties

The anti-inflammatory effects of nitro-substituted phenyl compounds have been documented extensively. These compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. While direct studies on this compound are scarce, related compounds have demonstrated the ability to reduce inflammation in experimental models .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Nitrophenylacetic Acid | Lacks iodine; contains only nitro group | Primarily used as an herbicide |

| 4-Iodo-2-nitrobenzoic Acid | Contains benzoic acid instead of acetic acid | Used in dye synthesis; potential anticancer |

| 2-Iodo-4-nitrophenylacetic Acid | Different positioning of iodo and nitro groups | Varies in reactivity; potential therapeutic use |

This table illustrates the variations in biological activity based on structural differences, highlighting the unique properties of this compound within this class of chemicals.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack: The nitro group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Interaction with Enzymes: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may also exhibit such activities.

- Cellular Uptake: The iodine atom may enhance cellular uptake due to its hydrophobic nature, allowing for greater bioavailability.

Propriétés

IUPAC Name |

2-(4-iodo-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBRUHKYQTDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607687 |

Source

|

| Record name | (4-Iodo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261853-80-8 |

Source

|

| Record name | (4-Iodo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.